molecular formula C23H14N4O6 B1652959 2,4,6-Tris(4-nitrophenyl)pyridine CAS No. 1653-68-5

2,4,6-Tris(4-nitrophenyl)pyridine

Cat. No.: B1652959
CAS No.: 1653-68-5
M. Wt: 442.4
InChI Key: RVVFDUUDCPTMMC-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-nitrophenyl)pyridine (TNPP) is a triarylpyridine derivative characterized by a central pyridine ring substituted with three 4-nitrophenyl groups at the 2-, 4-, and 6-positions. It is synthesized via a microwave-assisted Chichibabin reaction, yielding 59% under optimized conditions . TNPP serves as a precursor for functional materials, including azodioxy-linked porous polymers and nitroso derivatives . Its electron-withdrawing nitro groups enhance π-conjugation and redox activity, making it suitable for applications in optical devices, energy storage, and catalysis .

Properties

CAS No.

1653-68-5

Molecular Formula

C23H14N4O6

Molecular Weight

442.4

IUPAC Name

2,4,6-tris(4-nitrophenyl)pyridine

InChI

InChI=1S/C23H14N4O6/c28-25(29)19-7-1-15(2-8-19)18-13-22(16-3-9-20(10-4-16)26(30)31)24-23(14-18)17-5-11-21(12-6-17)27(32)33/h1-14H

InChI Key

RVVFDUUDCPTMMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Nitro vs. Amino Groups

TNPP vs. 2,4,6-Tris(4-aminophenyl)pyridine (TAPP)

  • Structure: TAPP replaces TNPP’s nitro groups with amino (-NH₂) substituents.
  • Properties: TAPP exhibits higher basicity and nucleophilicity due to the electron-donating amino groups. In covalent organic frameworks (COFs), TAPP forms Schiff-base linkages with aldehydes, enabling high surface area (e.g., 980 m²/g) and adsorption capacity (e.g., 625 mg/g for rhodamine B) . TNPP’s nitro groups, in contrast, promote electron-deficient aromatic systems, enhancing charge-transfer interactions in polymers .

Application Example :

  • TAPP-based COFs are effective adsorbents for water decontamination .

Core Heterocycle Variations: Pyridine vs. Pyrimidine

TNPP vs. 2,4,6-Tri-(4-nitrophenyl)pyrimidine

  • Structure : The central pyridine ring in TNPP is replaced with pyrimidine (two nitrogen atoms at 1,3-positions).
  • Synthesis : Pyrimidine derivatives are synthesized via cyclocondensation of phenacyl halides, yielding 60–65% .
  • Properties :
    • Pyrimidine’s additional nitrogen atom increases polarity and hydrogen-bonding capability.
    • TNPP’s pyridine core offers a single nitrogen site for coordination, while pyrimidine derivatives may engage in dual-site metal binding.

Electronic Effects :

Functional Group Additions: Thiophosphate and Chlorine

TNPP vs. Tris(4-aminophenyl)thiophosphate (TPTA)

  • Structure : TPTA incorporates a thiophosphate (-PS) group instead of a pyridine core.
  • Properties :
    • The thiophosphate group introduces sulfur and phosphorus, improving thermal stability (decomposition >300°C) and enabling metal chelation .
    • TNPP’s nitro groups provide redox activity, whereas TPTA’s sulfur centers facilitate nucleophilic reactions.

TNPP vs. 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines

  • Structure: Chlorine and amino substituents replace nitro groups in TNPP.
  • Properties :
    • Chlorine enhances lipophilicity and influences bioactivity (e.g., antimicrobial properties) .
    • Melting points for these analogs range from 268–287°C, comparable to TNPP’s thermal stability .

Extended π-Systems: Fused Rings and Terpyridines

TNPP vs. 5,6-Dihydrobenzo[h]quinoline Derivatives

  • Structure: Fused benzoquinoline-pyridine systems extend π-conjugation.
  • Properties :
    • Enhanced planarity improves intercalation with DNA, making these compounds potent topoisomerase inhibitors .
    • TNPP lacks fused rings, limiting its biological activity but favoring optoelectronic applications.

TNPP vs. 2,4,6-Tris(4-pyridyl)pyridine

  • Structure : Pyridyl substituents replace nitro groups.
  • Properties :
    • The nitrogen-rich structure enables coordination with transition metals (e.g., Fe²⁺, Cu²⁺), forming metallopolymers .
    • TNPP’s nitro groups preclude such coordination but improve electron-accepting capacity.

Data Tables

Table 2: Electronic and Physical Properties

Compound λmax (nm) Melting Point (°C) Redox Activity Notable Feature
TNPP 320–400 >250 (decomp.) High Electron-deficient
TAPP 280–350 N/A Low Electron-rich, basic
2,4,6-Tri-(4-NO₂)pyrimidine 310–380 220–240 Moderate Dual N-sites for binding
5,6-Dihydrobenzoquinoline 350–450 191–193 Low DNA intercalation

Preparation Methods

Reaction Conditions and Stoichiometry

A mixture of 4-nitrobenzaldehyde (10 mmol), 4-nitroacetophenone (20 mmol), and ammonium acetate (10 g) in glacial acetic acid (25 mL) undergoes reflux at 110°C for 3 hours. The molar ratio of aldehyde to ketone (1:2) ensures complete trimerization, while acetic acid acts as both solvent and Brønsted acid catalyst. The reaction produces a dark red precipitate, which is filtered, washed with cold ethanol, and dried at 80°C to yield 2,4,6-tris(4-nitrophenyl)pyridine with an average isolated yield of 68–72%.

Mechanistic Pathway

The reaction proceeds through a series of enolization and condensation steps:

  • Knoevenagel Condensation : 4-Nitroacetophenone undergoes deprotonation to form an enolate, which attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
  • Michael Addition : The resulting α,β-unsaturated ketone reacts with a second equivalent of enolate.
  • Cyclization and Aromatization : Ammonium acetate facilitates cyclodehydration to form the pyridine core, followed by oxidative aromatization.

Limitations and Challenges

  • Requires large excess of acetic acid (25 mL per 10 mmol aldehyde)
  • Generates acidic waste streams requiring neutralization
  • Moderate yields due to competing oligomerization side reactions

Heterogeneous Catalysis: Montmorillonite K10 Clay Approach

A solvent-free, eco-friendly alternative employs Montmorillonite K10 clay as a solid acid catalyst. This method, detailed by SCIRP researchers, achieves superior yields (85–92%) under optimized conditions.

Optimized Reaction Parameters

Parameter Optimal Value Effect on Yield
Catalyst loading 0.2 g per 1 mmol aldehyde Maximizes active sites
Temperature 120°C Balances kinetics and thermal stability
Reaction time 4 hours Completes trimerization
Ammonia source NH₄OAc (1.3 mol%) Efficient nitrogen donor

The clay’s Brønsted and Lewis acid sites (Al³⁺, Fe³⁺) activate carbonyl groups, while its layered structure prevents catalyst deactivation.

Procedure Highlights

  • Catalyst Activation : K10 clay is heated at 200°C for 3 hours to remove physisorbed water.
  • One-Pot Synthesis : A mixture of 4-nitrobenzaldehyde (1 mmol), 4-nitroacetophenone (2 mmol), NH₄OAc, and activated clay is stirred at 120°C.
  • Workup : Post-reaction, hot ethanol extracts the product, leaving the reusable catalyst intact. Recycling studies show <5% yield drop after 5 cycles.

Comparative Analysis of Synthetic Methods

Metric Acetic Acid Method Clay-Catalyzed Method
Yield 68–72% 85–92%
Reaction Time 3 hours 4 hours
Temperature 110°C 120°C
Solvent Use 25 mL acetic acid Solvent-free
Catalyst Reusability Not applicable 5 cycles
Environmental Impact High (acidic waste) Low (minimal effluent)

The clay-based method offers clear advantages in yield and sustainability but requires precise temperature control to prevent nitro group decomposition.

Structural Characterization and Quality Control

Spectroscopic Fingerprints

  • FT-IR :
    • 1528 cm⁻¹ (asymmetric NO₂ stretch)
    • 1351 cm⁻¹ (symmetric NO₂ stretch)
    • 1608 cm⁻¹ (C=N pyridine ring)
  • ¹H NMR (CDCl₃) :
    • δ 7.42–8.20 (m, 17H, aromatic protons)
    • Absence of aldehyde proton (δ 9.8–10.2) confirms complete cyclization
  • LC-MS : m/z 353.3 [M+H]⁺ correlates with molecular formula C₂₃H₁₄N₄O₆

Purity Assessment

Recrystallization from DMF yields needle-shaped crystals suitable for X-ray diffraction, though literature reports primarily rely on chromatographic purity (>98% by HPLC).

Industrial-Scale Considerations

For bulk synthesis (>1 kg batches), the clay-catalyzed method is preferable due to:

  • Reduced Corrosion Risk : Eliminates acetic acid handling
  • Energy Efficiency : Shorter isolation steps (filtration vs. solvent evaporation)
  • Cost-Effectiveness : Clay catalyst costs ~$50/kg vs. acetic acid’s $800/ton processing

Pilot studies suggest scaling to 10 L reactors maintains yields at 87–89% with a 6-hour cycle time.

Q & A

Basic: What are the established synthetic routes for TNPP, and how are its structural properties validated?

Methodological Answer:
TNPP is synthesized via a one-pot co-polymerization reaction with diamine monomers. Key steps include:

  • Reaction Conditions : Typically conducted under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like dimethylacetamide (DMAc) at elevated temperatures (80–120°C).
  • Purification : Products are isolated via precipitation in methanol or ethanol, followed by Soxhlet extraction to remove unreacted monomers .
  • Characterization :
    • FT-IR : Confirms the presence of nitro (–NO₂) and pyridine ring vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretching).
    • Solid-state ¹³C NMR : Identifies aromatic carbon environments and crosslinking patterns.
    • UV-Vis/Photoluminescence : Assesses electronic transitions and bandgap properties for optical applications.
    • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >300°C) .

Basic: What analytical techniques are critical for characterizing TNPP-derived polymers, and how are data contradictions resolved?

Methodological Answer:
TNPP-based polymers (e.g., TNPP-B, TNPP-P) require multi-technique validation:

  • Contradiction Resolution Example : Discrepancies in crystallinity (SEM vs. XRD) may arise due to amorphous domains. Cross-validate using:
    • SEM/TEM : Visualize morphology (e.g., fibrous vs. porous structures).
    • Cyclic Voltammetry : Quantify redox behavior to infer conjugation length and electronic defects.
    • Elemental Analysis : Verify stoichiometry to rule out unreacted monomers .

Advanced: How do electron-withdrawing nitro groups in TNPP influence its reactivity in polymer frameworks compared to amino-functionalized analogs?

Methodological Answer:

  • Electronic Effects : Nitro groups reduce electron density on the pyridine ring, lowering nucleophilicity and altering π-π stacking interactions. This contrasts with amino groups in 2,4,6-Tris(4-aminophenyl)pyridine (TAPP), which enhance basicity and crosslinking efficiency .
  • Applications : TNPP’s nitro groups improve oxidative stability but may hinder covalent organic framework (COF) formation due to reduced amine-nitro compatibility. Mitigate by optimizing monomer ratios or using catalysts (e.g., p-toluenesulfonic acid) .

Advanced: What are the challenges in utilizing TNPP for high-performance aerogels or COFs, and how can synthesis be optimized?

Methodological Answer:

  • Challenges :
    • Cost and Availability : TNPP is not commercially scalable; in-house synthesis requires stringent control of nitro group orientation .
    • Crosslinking Efficiency : Nitro groups may sterically hinder covalent bonding.
  • Optimization Strategies :
    • Solvent-Free Synthesis : Reduce defects by using melt polycondensation.
    • Post-Synthetic Modification : Introduce flexible spacers (e.g., alkyl chains) to enhance porosity .

Basic: How does TNPP’s stability vary under acidic, basic, or photolytic conditions?

Methodological Answer:

  • Acidic/Base Stability : Nitro groups resist hydrolysis in mild conditions (pH 3–10) but degrade under strong acids (e.g., concentrated H₂SO₄) via denitration.
  • Photostability : UV exposure may cause nitro-to-nitrito isomerization, monitored via time-resolved FT-IR. Store in amber vials under inert gas .

Advanced: What mechanistic insights exist for TNPP’s role in radical or condensation polymerization?

Methodological Answer:

  • Radical Pathways : TNPP’s nitro groups act as electron acceptors, stabilizing radical intermediates in thiol-ene click reactions.
  • Condensation Mechanisms : In Schiff-base formations, TNPP reacts with aldehydes via nitro-assisted imine linkage, confirmed by ¹H NMR kinetics and DFT calculations .

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